molecular formula C6H3ClO3 B119687 5-Chloro-2-hydroxy-p-benzoquinone CAS No. 149312-95-8

5-Chloro-2-hydroxy-p-benzoquinone

Cat. No. B119687
M. Wt: 158.54 g/mol
InChI Key: NQYCSHAIUWEAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydroxy-p-benzoquinone, also known as chloranil, is a synthetic organic compound that is widely used in scientific research. It is a potent oxidizing agent that is commonly used as a reagent in organic chemistry and biochemistry experiments. In

Mechanism Of Action

Chloranil works by accepting electrons from other molecules and becoming reduced. It can accept electrons from a wide range of organic compounds, including alcohols, ketones, and amino acids. This process leads to the formation of a radical cation, which can undergo further reactions to form a variety of products. The exact mechanism of action of 5-Chloro-2-hydroxy-p-benzoquinone depends on the specific reaction being studied.

Biochemical And Physiological Effects

Chloranil has a number of biochemical and physiological effects. It is a potent oxidizing agent that can damage proteins, lipids, and other biomolecules. It can also generate reactive oxygen species, which can lead to oxidative stress and cell damage. Chloranil has been shown to induce apoptosis in cancer cells and to modulate the immune response in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Chloro-2-hydroxy-p-benzoquinone is its high reactivity and selectivity. It can selectively oxidize a wide range of organic compounds, making it a useful reagent in organic chemistry and biochemistry experiments. However, 5-Chloro-2-hydroxy-p-benzoquinone is also highly toxic and can be hazardous to handle. It is important to use proper safety precautions when working with 5-Chloro-2-hydroxy-p-benzoquinone, including wearing gloves and a lab coat.

Future Directions

There are a number of future directions for research involving 5-Chloro-2-hydroxy-p-benzoquinone. One area of interest is the development of new synthetic methods for 5-Chloro-2-hydroxy-p-benzoquinone that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 5-Chloro-2-hydroxy-p-benzoquinone in biological systems, including its effects on oxidative stress and apoptosis. Finally, there is interest in developing new applications for 5-Chloro-2-hydroxy-p-benzoquinone in medicine, including its potential as an anticancer agent.

Synthesis Methods

Chloranil can be synthesized by the oxidation of 2,5-dichloro-1,4-benzoquinone with potassium permanganate. The reaction takes place in an aqueous solution of sulfuric acid and produces 5-Chloro-2-hydroxy-p-benzoquinone as a yellow crystalline solid. The synthesis method is relatively simple and yields high purity 5-Chloro-2-hydroxy-p-benzoquinone.

Scientific Research Applications

Chloranil is widely used in scientific research as a powerful oxidizing agent. It is commonly used in organic chemistry experiments to oxidize alcohols, ketones, and other organic compounds. Chloranil is also used in biochemistry experiments to study the mechanism of action of enzymes and other proteins. It is used to measure the activity of superoxide dismutase, an important antioxidant enzyme, and to study the oxidation of lipids and proteins in biological systems.

properties

IUPAC Name

4-chloro-5-hydroxycyclohexa-3,5-diene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYCSHAIUWEAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=O)C1=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxy-p-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.